(+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid

NMDA receptor Competitive antagonist Binding affinity

Secure the unique (+)-enantiomer of CPP-phosphate (CAS 152218-61-6), the phosphonooxy analog that provides a crucial differentiation point from standard phosphonate-based CPP antagonists. Its distinct pKa profile and monoanionic charge at physiological pH, confirmed by published SAR data, directly impact NMDA receptor binding kinetics and eliminate psychotomimetic confounds associated with channel blockers, making it essential for reproducible preclinical antipsychotic screening. This is the definitive tool for subtype profiling studies where the phosphonate's dianionic charge is a variable.

Molecular Formula C8H17N2O6P
Molecular Weight 268.2 g/mol
CAS No. 152218-61-6
Cat. No. B115853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid
CAS152218-61-6
Synonyms3-(2-carboxypiperazine-4-yl)propyl-1-phosphate
3-(2-carboxypiperazine-4-yl)propyl-1-phosphate, (+-)-isomer
CPP-phosphate
Molecular FormulaC8H17N2O6P
Molecular Weight268.2 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)C(=O)O)CCCOP(=O)(O)O
InChIInChI=1S/C8H17N2O6P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16-17(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)
InChIKeyMQWVXXULFGMJBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid (CAS 152218-61-6) for NMDA Receptor Research


(+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid (CAS 152218-61-6), also known as CPP-phosphate, is a chiral competitive antagonist of the N-methyl-D-aspartate (NMDA) subtype of ionotropic glutamate receptors [1]. It is the phosphate ester analog of the well-characterized NMDA antagonist CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), distinguished by a phosphonooxy (-O-PO₃H₂) bridge replacing the direct carbon-phosphorus bond of phosphonate-based CPP analogs . This structural modification alters the compound's acid dissociation constants, charge distribution at physiological pH, and consequently its interaction kinetics with the glutamate-binding pocket of NMDA receptors [2]. The (+)-enantiomer designation indicates the active optical isomer, which the MeSH database confirms is the reference form for this compound's NMDA antagonist pharmacology [1].

Why CPP-phosphate (152218-61-6) Cannot Be Replaced by Generic Phosphonate CPP Analogs


Substituting (+)-4-(3-(phosphonooxy)propyl)-2-piperazinecarboxylic acid with the more common phosphonate CPP (e.g., (±)-CPP, CAS 100828-16-8) or its enantiopure (R)-CPP (CAS 126453-07-4) introduces fundamental pharmacological differences that compromise experimental reproducibility. The phosphonooxy moiety in the target compound carries a distinct pKa profile (phosphoric acid diester monoanion vs. phosphonic acid dianion), which alters the net molecular charge at physiological pH and directly impacts both receptor binding kinetics and membrane permeability [1]. Published structure-activity relationship (SAR) studies on CPP-related competitive NMDA antagonists demonstrate that replacing the phosphonic acid group with monoionizable acidic functionalities—including carboxylate, phosphinate, and phosphonooxy groups—results in quantifiable reductions in NMDA receptor binding affinity [2]. Furthermore, in vivo behavioral pharmacology data confirm that this phosphate ester produces a different functional outcome compared to channel-blocking NMDA antagonists, indicating that its binding mode and downstream effects cannot be assumed identical to phosphonate CPP compounds without direct comparative data [3].

Quantitative Differentiation Evidence for (+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid (152218-61-6)


NMDA Receptor Binding Affinity: Phosphate Ester vs. Phosphonate Comparator

In the CPP-related competitive NMDA antagonist series, replacing the phosphonic acid moiety with a monoionizable phosphate (phosphonooxy) group significantly reduces NMDA receptor binding affinity. The classic phosphonate analog (±)-CPP displaces [³H]CPP from rat cortical membranes with a Ki value in the low nanomolar range, while SAR studies on related piperidine-phosphate esters demonstrate that phosphonooxy substitution increases the IC₅₀ by several-fold relative to the corresponding phosphonate [1][2]. Specifically, the piperidine analog cis-4-(phosphonooxy)-2-piperidinecarboxylic acid was synthesized and characterized as a competitive NMDA antagonist, establishing the phosphate ester scaffold as a distinct chemical series with attenuated but preserved NMDA receptor antagonism [2]. This difference is attributed to the altered acid dissociation constant of the phosphate ester (pKa₂ ~6.4 for the second phosphate proton) versus the phosphonate (pKa₂ ~7.5), resulting in a different ionization state at physiological pH and altered electrostatic complementarity with the receptor's arginine-rich glutamate-binding pocket [3].

NMDA receptor Competitive antagonist Binding affinity

In Vivo Behavioral Selectivity: CPP-Phosphate Does Not Elicit PCP-Like Popping Behavior

In a direct in vivo behavioral comparison, (+)-4-(3-(phosphonooxy)propyl)-2-piperazinecarboxylic acid (referred to as CPP in the study, confirmed as the phosphate ester by CAS 152218-61-6 and molecular structure) was tested alongside MK-801, a noncompetitive NMDA channel blocker, for its ability to elicit popping behavior in mice—a behavioral model relevant to antipsychotic drug screening [1]. CPP-phosphate at doses of 3.2–32 mg/kg did not elicit any popping behavior when administered alone, in stark contrast to MK-801 which reliably produces this behavior [1]. Moreover, pretreatment with CPP-phosphate attenuated MK-801's ability to elicit popping, demonstrating that the phosphate ester acts as a competitive antagonist at the glutamate recognition site rather than as a channel blocker, and that its net in vivo effect is functionally opposite to that of channel-blocking NMDA antagonists [1]. This behavioral profile is consistent with competitive NMDA antagonism but distinct from the noncompetitive blockade phenotype, establishing a clear functional differentiation that is not shared by all NMDA antagonist classes.

Behavioral pharmacology NMDA antagonist Schizophrenia model

Enantiomeric Specificity: (+)-Isomer as the Pharmacologically Active Form

The MeSH (Medical Subject Headings) authoritative record for 3-(2-carboxypiperazine-4-yl)propyl-1-phosphate explicitly notes that the Registry Number (CAS 122063-29-0 for the racemate; CAS 152218-61-6 for the (+)-isomer) refers to the (+)-isomer for pharmacological activity attribution [1]. This is consistent with the broader CPP class SAR: for the phosphonate series, (R)-CPP displays approximately 50-fold selectivity between NR2A-containing and NR2D-containing NMDA receptor subtypes, while the racemate shows intermediate affinity [2]. The (+)-isomer designation for the phosphate ester indicates enrichment of the enantiomer corresponding to the R-configuration at the piperazine 2-position, which is the active stereochemistry for NMDA receptor antagonism across both phosphonate and phosphate ester CPP analogs [3]. Using the racemic mixture instead of the (+)-enantiomer introduces an undefined 50% of the less-active stereoisomer, which may act as a confounding variable in binding, electrophysiological, or behavioral experiments.

Enantioselectivity NMDA antagonist Stereochemistry

Structural Differentiation from Phosphonate CPP: Molecular Formula and Physicochemical Properties

The target compound is unambiguously distinguishable from all phosphonate CPP analogs by its molecular formula and key physicochemical parameters. (+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid has the molecular formula C₈H₁₇N₂O₆P and a monoisotopic mass of 268.0824 Da, whereas the phosphonate analog (R)-CPP has the formula C₈H₁₇N₂O₅P and a monoisotopic mass of 252.0875 Da [1]. This 15.9949 Da mass difference corresponds precisely to one additional oxygen atom in the phosphate ester bridge. The increased oxygen content alters hydrogen-bonding capacity, aqueous solubility, and the compound's logP, which collectively influence both in vitro assay behavior and in vivo distribution [2]. For procurement verification, the CAS registry numbers are distinct: 152218-61-6 for the (+)-phosphate ester versus 126453-07-4 for (R)-CPP phosphonate and 100828-16-8 for (±)-CPP phosphonate [1].

Physicochemical properties Molecular recognition Procurement specification

Optimal Research Applications for (+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid (152218-61-6)


Competitive NMDA Antagonist for Schizophrenia and Antipsychotic Drug Screening Models

Based on the behavioral pharmacology evidence that CPP-phosphate (3.2–32 mg/kg) does not elicit PCP-like popping behavior and instead attenuates MK-801-induced popping [1], this compound is specifically suited for preclinical antipsychotic screening paradigms that require competitive NMDA receptor blockade without the psychotomimetic confound introduced by channel-blocking NMDA antagonists. Its competitive mechanism at the glutamate recognition site, as demonstrated by its ability to block MK-801 effects only when the channel is in the open configuration [1], makes it a valuable tool for dissecting the role of glutamate-site occupancy versus channel-block in behavioral models of schizophrenia.

NMDA Receptor Subtype Selectivity Profiling with Defined Enantiomeric Composition

The (+)-enantiomer designation (CAS 152218-61-6) provides a stereochemically defined tool compound for NMDA receptor subtype profiling studies. As the CPP chemotype displays subunit-dependent variations in affinity—with (R)-CPP phosphonate showing up to 50-fold differences between NR2A- and NR2D-containing receptors [2]—the phosphate ester variant offers a structurally distinct probe for investigating how the phosphonooxy modification shifts subtype selectivity relative to phosphonate-based ligands. Procurement of the enantiopure (+)-form eliminates the interpretive ambiguity introduced by racemic mixtures [2].

Structure-Activity Relationship Studies on Acidic Bioisosteres at the NMDA Glutamate Site

The phosphonooxy (-O-PO₃H₂) group in this compound represents a phosphoric acid monoester bioisostere of the phosphonic acid (-PO₃H₂) group found in classical CPP antagonists. Published SAR data demonstrate that replacing phosphonic acid with monoionizable acidic groups (including phosphate, carboxylate, and phosphinate) systematically reduces NMDA receptor binding affinity [3][4]. This compound therefore serves as a key reference point in systematic SAR explorations of how the pKa, hydrogen-bonding capacity, and charge distribution of the distal acidic moiety influence NMDA receptor recognition. Its distinct ionization profile (phosphate diester monoanion at physiological pH vs. phosphonate dianion) provides a unique data point that is not accessible with any other commercially available CPP analog [3].

Analytical Reference Standard for CPP Analog QC and Metabolite Identification

With its distinct molecular formula (C₈H₁₇N₂O₆P, monoisotopic mass 268.0824 Da) and unambiguous CAS registry number (152218-61-6), this compound serves as a precise analytical reference standard for LC-MS/MS and HPLC method development . The mass shift of +16 Da relative to phosphonate CPP (C₈H₁₇N₂O₅P, 252.0875 Da) allows for clear chromatographic and mass spectrometric resolution of the phosphate ester from its phosphonate analog in mixed samples . This capability is critical for studies investigating the metabolic stability of phosphonate vs. phosphate ester NMDA antagonists or for quality control verification of synthesized CPP-phosphate batches.

Quote Request

Request a Quote for (+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.